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molecular formula C13H18N2O4 B8286876 2-Amino-4-(tert-butoxycarbonylamino-methyl)-benzoic acid

2-Amino-4-(tert-butoxycarbonylamino-methyl)-benzoic acid

Cat. No. B8286876
M. Wt: 266.29 g/mol
InChI Key: ABMKTFJPPQVUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492395B2

Procedure details

A mixture of 4-(tert-butoxycarbonylamino-methyl)-2-nitro-benzoic acid (56.57, 190.9 mmol) in methanol (250 mL) and palladium/carbon (5.66 g, 10% weight) was hydrogenated with a Parr-shaker overnight at 51 psi. The black mixture was filtered through a pad of Celite, and the filtrate was evaporated to give a brown oil, which was stirred in ether (300 mL) overnight. The ether slurry was filtered to give 2-amino-4-(tert-butoxycarbonylamino-methyl)-benzoic acid as a brown solid (42.0 g, 84% yield). The product was used in the next step without further purification.
Name
4-(tert-butoxycarbonylamino-methyl)-2-nitro-benzoic acid
Quantity
190.9 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.66 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[C:12]([N+:19]([O-])=O)[CH:11]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.CCOCC.[Pd]>[NH2:19][C:12]1[CH:11]=[C:10]([CH2:9][NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
4-(tert-butoxycarbonylamino-methyl)-2-nitro-benzoic acid
Quantity
190.9 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
5.66 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated with a Parr-shaker overnight at 51 psi
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The black mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil, which
FILTRATION
Type
FILTRATION
Details
The ether slurry was filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1)CNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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